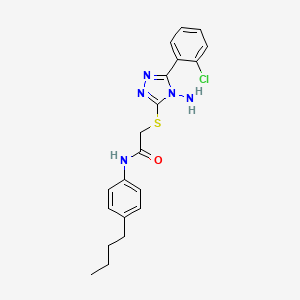

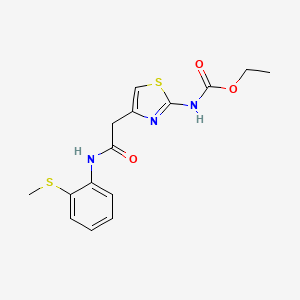

![molecular formula C25H22N4O5 B2480005 3-(2-呋喃甲基)-1-{[3-(4-异丙氧基苯基)-1,2,4-噁二唑-5-基]甲基}喹唑啉-2,4(1H,3H)-二酮 CAS No. 1207022-82-9](/img/structure/B2480005.png)

3-(2-呋喃甲基)-1-{[3-(4-异丙氧基苯基)-1,2,4-噁二唑-5-基]甲基}喹唑啉-2,4(1H,3H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "3-(2-furylmethyl)-1-{[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}quinazoline-2,4(1H,3H)-dione" is a derivative of quinazoline-2,4-dione, which is a scaffold known to possess various biological activities. Quinazoline-2,4-diones have been explored for their potential as Gly/NMDA and AMPA receptor antagonists, with modifications on the benzofused moiety leading to selectivity towards these receptors . Additionally, these compounds have been investigated for their antiviral properties against DNA viruses such as vaccinia and adenovirus, with some derivatives showing potent inhibitory activity . The quinazoline-2,4-dione core is also a target for the design of novel herbicides, acting as inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) .

Synthesis Analysis

The synthesis of quinazoline-2,4-dione derivatives can be achieved through various methods. One approach involves the reaction of 2-thioxo-quinazolin-4-ones with sodamide under mild conditions, leading to 3-substituted quinazoline-2,4-diones . Another synthetic route is the reaction of 2-aminobenzohydrazides with Schiff bases, followed by oxidation to yield quinazolinone and oxadiazole derivatives . The Cu(I)-catalyzed azide-alkyne 1,3-dipolar cycloaddition (CuAAC) method has also been utilized to construct a series of 1,2,3-triazolyl 3-hydroxy-quinazoline-2,4-diones with antiviral activity .

Molecular Structure Analysis

The molecular structure of quinazoline-2,4-dione derivatives has been elucidated using various spectroscopic techniques, including infrared spectroscopy, UV-visible spectroscopy, nuclear magnetic resonance, and single-crystal X-ray crystallography . For instance, the crystal structure of 6-methyl-3-phenylquinazoline-2,4(1H,3H)-dione was determined, revealing intramolecular hydrogen bonds that stabilize the molecule's conformation .

Chemical Reactions Analysis

Quinazoline-2,4-dione derivatives undergo a variety of chemical reactions. They can react with isothiocyanates to yield novel spiro-linked and imidazoline derivatives . Additionally, reactions with o-aminonitriles and isocyanates can lead to the formation of imidazoquinazoline diones . The biotransformation of these compounds has been studied, showing that they can undergo S-methylation, sulfoxidation, and ring-hydroxylation, with some metabolites forming conjugates .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline-2,4-dione derivatives are influenced by their molecular structure. The introduction of different substituents can significantly alter their binding affinity and selectivity towards biological targets . The crystallographic analysis provides insights into their solid-state properties, such as molecular conformation and intermolecular interactions . The reactivity of these compounds towards various reagents also reflects their chemical versatility and potential for further functionalization .

科学研究应用

除草活性

研究重点放在三酮含有的喹唑啉-2,4-二酮衍生物的合成和评价上,以探讨它们作为除草剂的潜力。已发现这些化合物对广叶和单子叶杂草表现出显著的除草活性。结构活性关系研究表明,三酮含有的喹唑啉-2,4-二酮基团显著影响除草剂活性,为优化具有广谱除草和优良作物选择性的新除草剂提供了一个有希望的方向 (Wang et al., 2014)。进一步的研究已经发现基于喹唑啉-2,4-二酮骨架的新型HPPD抑制剂,展示出强效的除草活性和改善作物选择性的潜力 (He et al., 2020)。

合成方法

合成方法的进展已有报道,研究重点放在复杂杂环化合物的高效合成上。例如,L-脯氨酸催化的杂环邻醌合成展示了一种环境友好的“水上”协议,突显了绿色化学在合成复杂分子中的重要性 (Rajesh et al., 2011)。此外,对呋喃和萘醌的氧化偶联研究提供了一条通往蒽喜诺酮的潜在途径,展示了合成方法的多样性,用于构建药理学相关框架 (Bridson et al., 1980)。

药理学性质

研究还探讨了喹唑啉酮衍生物的药理学性质。已合成并评价了新型喹唑啉酮化合物的细胞毒活性,突显了它们作为抗癌剂的潜力。这项研究强调了富含氮的杂环化合物在设计新药物中的重要性 (Poorirani et al., 2018)。此外,从墨西哥花椒属植物中合成喹唑啉-2,4-二酮生物碱和类似物,指向了对天然产物衍生物在药理学应用中的探索 (Rivero et al., 2004)。

属性

IUPAC Name |

3-(furan-2-ylmethyl)-1-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N4O5/c1-16(2)33-18-11-9-17(10-12-18)23-26-22(34-27-23)15-28-21-8-4-3-7-20(21)24(30)29(25(28)31)14-19-6-5-13-32-19/h3-13,16H,14-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWKAUUPXDGEQAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CC5=CC=CO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-furylmethyl)-1-{[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}quinazoline-2,4(1H,3H)-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

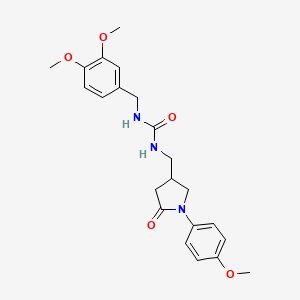

![4-chloro-3-[[2-(1-methylimidazol-2-yl)sulfanylacetyl]amino]benzoic Acid](/img/structure/B2479924.png)

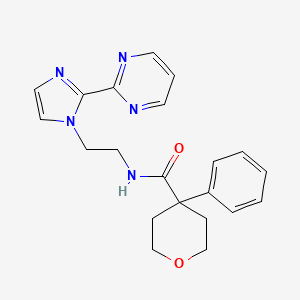

![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isopentyloxalamide](/img/structure/B2479926.png)

![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3,4,5-triethoxybenzamido)thiophene-3-carboxylate](/img/structure/B2479936.png)

![(E)-1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2479938.png)

![Spiro[2.6]nonan-4-one](/img/structure/B2479941.png)

![3-(2-chlorobenzyl)-5-(3-chlorobenzyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2479942.png)

![1-[(3-chlorophenyl)methyl]triazole-4,5-dicarboxylic Acid](/img/structure/B2479944.png)

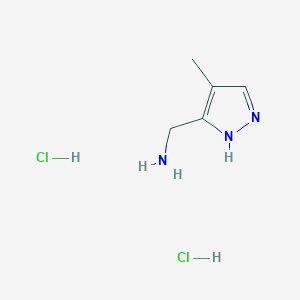

![3-[(2-Fluoroethanesulfonyl)methyl]azetidine hydrochloride](/img/structure/B2479945.png)